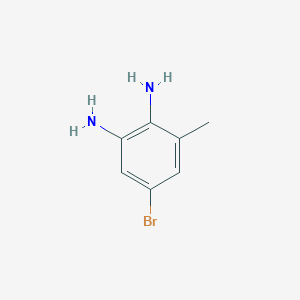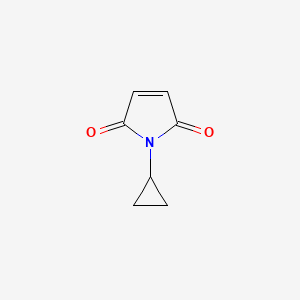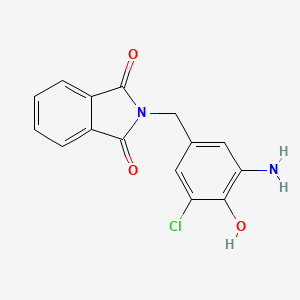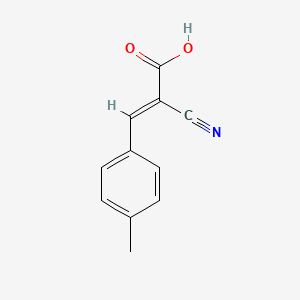
2-Cyano-3-(4-methylphenyl)acrylic acid
Descripción general
Descripción
“2-Cyano-3-(4-methylphenyl)acrylic acid” is a chemical compound that belongs to the group of acrylic acids. It has a molecular formula of C11H9NO2 .
Molecular Structure Analysis
The molecular weight of “2-Cyano-3-(4-methylphenyl)acrylic acid” is 187.19 g/mol . The exact structure can be determined using various spectroscopic methods, but such data is not available in the searched resources.Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
2-Cyano-3-(p-tolyl)acrylic acid derivatives have been synthesized and characterized for use as photosensitizers in DSSCs . These compounds, with methoxy groups as donors and acrylic acid as an acceptor, have shown conversion efficiencies under full sunlight irradiation, making them promising candidates for solar energy conversion.
Material Science
The optoelectronic properties of 2-Cyano-3-(p-tolyl)acrylic acid make it a candidate for material science research . Its ability to absorb and emit light can be utilized in the development of new materials for electronic and photonic devices.
Energy Production
Theoretical studies suggest that 2-Cyano-3-(p-tolyl)acrylic acid could have applications in energy production, particularly in the development of new materials for energy storage and conversion .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b10-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSMAAVBAABUVMQ-UXBLZVDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364396 | |
| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-methylphenyl)acrylic acid | |
CAS RN |
80540-68-7 | |
| Record name | NSC230320 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=230320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-2-Cyano-3-(4-methylphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





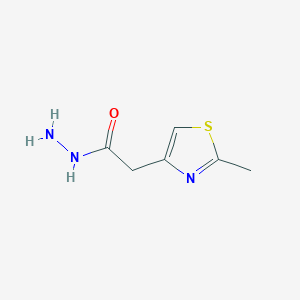

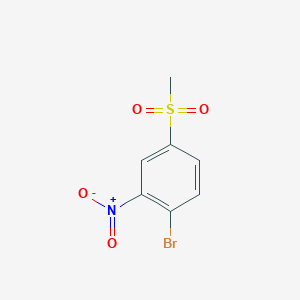
![(2S)-2-[benzyl(methyl)amino]propanoic acid](/img/structure/B1270897.png)
![6-Bromo-4-methyl-1H-benzo[d]imidazole](/img/structure/B1270902.png)
